2-chloro-N-(5-chloropyridin-2-yl)acetamide
CAS No.: 90931-33-2
Cat. No.: VC21277606
Molecular Formula: C7H6Cl2N2O
Molecular Weight: 205.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90931-33-2 |
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Molecular Formula | C7H6Cl2N2O |
Molecular Weight | 205.04 g/mol |
IUPAC Name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide |
Standard InChI | InChI=1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) |
Standard InChI Key | FWIPEIVJWOOWGO-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1Cl)NC(=O)CCl |
Canonical SMILES | C1=CC(=NC=C1Cl)NC(=O)CCl |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
2-Chloro-N-(5-chloropyridin-2-yl)acetamide is an organohalogen compound with two chlorine atoms in its structure. Its molecular framework consists of a pyridine ring bearing a chlorine substituent at position 5, with an acetamide moiety containing another chlorine atom attached to the nitrogen at position 2 of the pyridine ring.
Property | Value |
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CAS Number | 90931-33-2 |
Molecular Formula | C₇H₆Cl₂N₂O |
Molecular Weight | 205.04 g/mol |
IUPAC Name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide |
Alternative Names | 2-chloro-N-(5-chloro-2-pyridinyl)acetamide |
European Community (EC) Number | 839-245-0 |
The compound features a pyridine ring with chlorine substituent at position 5, and an N-acetyl group with a chloromethyl moiety attached to the nitrogen at position 2 of the pyridine ring. This structural arrangement contributes to its chemical reactivity and potential biological activity .
Synthesis Methodology
Standard Synthesis Procedure
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide follows a well-established procedure documented in the literature. The reaction involves the condensation of 5-chloropyridin-2-amine with chloroacetyl chloride in the presence of a base.
The general synthetic procedure as reported in the literature is as follows:
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A solution of 5-chloropyridin-2-amine (10 mmol) and triethylamine (10 mmol) is prepared in anhydrous chloroform.
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Chloroacetyl chloride (12 mmol) is added dropwise to this solution at 0-5°C.
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The reaction mixture is stirred for 12 hours at the same temperature under nitrogen atmosphere.
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After completion, the solvent is removed under vacuum.
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The residue is dissolved in ethyl acetate and washed with water.
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The organic phase is then treated with 10% activated charcoal for 30 minutes.
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The mixture is filtered through a neutral alumina bed.
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Finally, the solvent is removed under vacuum to obtain the product .
Yield and Reaction Considerations
The reaction scheme can be represented as:
5-chloropyridin-2-amine + chloroacetyl chloride → 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Key reaction parameters include:
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Temperature control (0-5°C)
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Inert atmosphere (nitrogen)
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Use of triethylamine as base
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Extended reaction time (12 hours)
Hazard Statement | Classification | Severity |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
H318 | Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
The compound falls under multiple hazard classes:
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Acute Toxicity (Category 4)
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Skin Irritation (Category 2)
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Eye Damage (Category 1)
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Specific Target Organ Toxicity - Single Exposure (Category 3)
Recommended Precautionary Measures
Based on the GHS classification, several precautionary measures are recommended when handling 2-chloro-N-(5-chloropyridin-2-yl)acetamide:
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Always work in a well-ventilated area or fume hood to minimize inhalation risk
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Wear appropriate personal protective equipment including:
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Chemical-resistant gloves
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Safety goggles or face shield
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Lab coat
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Respiratory protection if ventilation is inadequate
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Avoid dust formation and breathing vapors/mist/gas
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Wash hands thoroughly after handling
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Store in a tightly closed container in a cool, dry place
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Keep away from incompatible materials
The compound should be handled with caution due to its potential to cause serious eye damage and respiratory irritation .
Quantity | Approximate Price (USD) |
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100 mg | $45.00 |
For comparison, the starting materials used in its synthesis have the following approximate prices:
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5-chloropyridin-2-amine (CAS: 1072-98-6): $5.00 per 1g
This pricing structure reflects the compound's specialized nature and the additional synthetic steps required for its preparation.
Related Compounds and Derivatives
Hydrochloride Salt Form
One notable derivative of 2-chloro-N-(5-chloropyridin-2-yl)acetamide is its hydrochloride salt form. This salt has distinct properties:
Property | Value |
---|---|
CAS Number | 482374-73-2 |
Molecular Formula | C₇H₆Cl₂N₂O·HCl |
Molecular Weight | 241.5 g/mol |
SMILES Notation | C1=CC(=NC=C1Cl)NC(=O)CCl.Cl |
The hydrochloride salt form may offer advantages in terms of solubility, stability, or bioavailability compared to the free base form, making it potentially useful for certain applications .
Structural Relationships
2-Chloro-N-(5-chloropyridin-2-yl)acetamide belongs to a broader class of N-acetylated heterocyclic compounds that share structural similarities. These related compounds often serve as valuable intermediates in the synthesis of more complex molecules with potential biological activity. The presence of the reactive chloromethyl group in the acetamide portion makes this compound particularly useful as a synthetic building block, allowing for further functionalization through nucleophilic substitution reactions .
Applications in Chemical Research
Synthetic Utility
The primary application of 2-chloro-N-(5-chloropyridin-2-yl)acetamide appears to be as an intermediate in organic synthesis. The compound's structure, particularly the reactive chloromethyl group, makes it suitable for further transformations through nucleophilic substitution reactions. This reactivity pattern allows for the incorporation of this structural motif into more complex molecules .
One documented application comes from research published in Bioorganic and Medicinal Chemistry Letters (2016), where this compound was used as an intermediate in the synthesis of bioactive compounds with potential medicinal properties. The researchers Velázquez-López, Hernández-Campos, and colleagues utilized this compound as part of their synthetic strategy to develop novel therapeutic agents .
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